molecular formula C22H25N5O2 B2934851 (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 1705466-20-1

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2934851
CAS No.: 1705466-20-1
M. Wt: 391.475
InChI Key: BYOTUICVGQHPCL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a pyrazole ring. These functional groups could potentially give this compound a variety of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyrazole rings are aromatic and planar, which could contribute to the stability of the molecule. The piperidine ring is a six-membered ring with one nitrogen atom, which could make it somewhat flexible .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The oxadiazole and pyrazole rings might participate in electrophilic aromatic substitution reactions. The piperidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the nitrogen atoms could potentially form hydrogen bonds, affecting its solubility .

Scientific Research Applications

Biological Activity and Drug Design

Compounds containing 1,2,4-oxadiazole, piperidine, and pyrazole structures have been extensively studied for their biological activities. For example, pyrazolines and oxadiazoles have demonstrated antimicrobial and phytotoxic activities, making them valuable for developing new antibiotics and agrochemicals (Mumtaz et al., 2015)[https://consensus.app/papers/synthesis-characterization-antimicrobial-phytotoxic-mumtaz/57b7bd9b64755ccaaff81722c68e97dd/?utm_source=chatgpt]. Similarly, derivatives of these compounds have been explored for their potential anticancer properties through mechanisms such as respiratory chain inhibition (Sica et al., 2019)[https://consensus.app/papers/lethal-poisoning-cancer-cells-respiratory-chain-sica/d4ca2bc24b8e58268b1c483144dca692/?utm_source=chatgpt], indicating their potential in drug design and therapeutic applications.

Antimicrobial and Antifungal Applications

The synthesis and characterization of pyrazole and isoxazole derivatives have revealed promising antibacterial and antifungal activities. Compounds with these structures have been effective against a range of pathogenic microorganisms, suggesting their utility in addressing resistance to antimicrobial agents (Sanjeeva et al., 2022)[https://consensus.app/papers/synthesis-characterization-pyrazole-derivatives-sanjeeva/7a58ea665c8850dababb99e34f7d8ca7/?utm_source=chatgpt]. This is particularly important in the current era of increasing antimicrobial resistance.

Molecular Docking and Enzyme Inhibition

Thiophene-based heterocyclic compounds, which share some structural similarities with the target compound, have shown significant enzyme inhibitory activities. This includes inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), key targets in neurodegenerative diseases and cancer (Cetin et al., 2021)[https://consensus.app/papers/synthesis-characterization-enzyme-inhibitory-activity-cetin/ea10db14bfc95cc28f54e91c48b38053/?utm_source=chatgpt]. Molecular docking studies of these compounds have demonstrated good binding affinities, suggesting a pathway for the design of new therapeutic agents.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, possess hydrogen bond acceptor properties . This suggests that the compound could potentially form hydrogen bonds with its targets, leading to changes in their function.

Biochemical Pathways

It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

activities . This suggests that the compound could potentially have a broad spectrum of biological activities.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-15-19(13-23-27(15)18-7-3-2-4-8-18)22(28)26-11-5-6-16(14-26)12-20-24-21(25-29-20)17-9-10-17/h2-4,7-8,13,16-17H,5-6,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOTUICVGQHPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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